molecular formula C6H6N2O B027919 4-Pyridinealdoxime CAS No. 696-54-8

4-Pyridinealdoxime

Cat. No.: B027919
CAS No.: 696-54-8
M. Wt: 122.12 g/mol
InChI Key: OFYLBLSSPQTTHT-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-4-aldoxime is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an aldoxime functional group (-CH=NOH) attached to the fourth position of the pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Pyridine-4-aldoxime, also known as Pralidoxime , primarily targets the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

Pralidoxime acts by reactivating acetylcholinesterase that has been inactivated by organophosphate pesticides or related compounds . Organophosphates bind to the esteratic site of acetylcholinesterase, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates the enzyme by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .

Biochemical Pathways

The aldoxime-nitrile pathway is a significant route of carbon and nitrogen metabolism in many life forms . This pathway begins with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia . The enzymes involved in this pathway, such as cytochrome P450/CYP79, aldoxime dehydratase, nitrilase, nitrile hydratase, amidase, and hydroxynitrile lyase, present unprecedented opportunities in biocatalysis and green chemistry .

Pharmacokinetics

It’s known that the compound is used to reactivate cholinesterase, mainly outside of the central nervous system .

Result of Action

The primary result of Pyridine-4-aldoxime’s action is the reactivation of acetylcholinesterase, allowing the enzyme to function normally again . This reactivation helps to remove the accumulated acetylcholine, thereby restoring normal neuromuscular junction function .

Action Environment

It’s known that the compound is used as an antidote to organophosphate poisoning , suggesting that its efficacy may be influenced by the presence and concentration of organophosphates in the environment.

Biochemical Analysis

Biochemical Properties

Pyridine-4-aldoxime interacts with various enzymes, proteins, and other biomolecules. It is synthesized from the reaction of the aldehyde or ketone with hydroxylamine . The principal methods for the production of pyridine oximes and their reactions have been reviewed .

Cellular Effects

Pyridine-4-aldoxime has shown to have antimicrobial activity (antibacterial, antifungal) and cytotoxicity . It has been tested for in vitro antimicrobial activity and found that yeast-type fungi were most sensitive towards C14 and C16 analogues .

Molecular Mechanism

The molecular mechanism of Pyridine-4-aldoxime involves its interactions with biomolecules and its effects at the molecular level. It is a synthetic starting material, a breakdown product, and a probable metabolite of MMB-4 . It does not modify the acetylcholinesterase (AChE) activity in blood, brain, and peripheral tissues by itself or affect the AChE activity inhibited by a 1.0× LD50 dose of nerve agents in guinea pigs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridine-4-aldoxime have been observed over time. It has been noted that none of the studied compounds exceeded the efficacy and versatility of the benzalkonium C12 analogue, and benzalkonium analogues also exhibited lower cytotoxicity in the cell viability assay .

Dosage Effects in Animal Models

In animal models, the effects of Pyridine-4-aldoxime vary with different dosages. It has been observed that Pyridine-4-aldoxime at the three doses tested neither induced toxic signs nor altered the toxicity of GB, GF, or VX at the 1.0× LD50 exposure dose .

Metabolic Pathways

Pyridine-4-aldoxime is involved in the aldoxime–nitrile pathway, one of the important routes of carbon and nitrogen metabolism in many life forms . This pathway starts with the transformation of amino acids to aldoximes, which are converted to nitriles and later are ultimately hydrolyzed to acids and ammonia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-4-aldoxime can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium .

Industrial Production Methods: Industrial production of pyridine-4-aldoxime often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are utilized to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-aldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Pyridine-4-aldoxime is unique due to its specific positioning of the aldoxime group, which imparts distinct chemical reactivity and biological activity. Its ability to form quaternary ammonium salts and its role as an antidote for organophosphate poisoning highlight its versatility and importance in various applications .

Properties

CAS No.

696-54-8

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

(NZ)-N-(pyridin-4-ylmethylidene)hydroxylamine

InChI

InChI=1S/C6H6N2O/c9-8-5-6-1-3-7-4-2-6/h1-5,9H/b8-5-

InChI Key

OFYLBLSSPQTTHT-YVMONPNESA-N

SMILES

C1=CN=CC=C1C=NO

Isomeric SMILES

C1=CN=CC=C1/C=N\O

Canonical SMILES

C1=CN=CC=C1C=NO

Pictograms

Irritant

Synonyms

Isonicotinaldehyde Oxime;  4-Pyridinaldoxime;  4-Pyridinecarboxaldehyde Oxime;  NSC 63847; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridinealdoxime
Reactant of Route 2
Reactant of Route 2
4-Pyridinealdoxime
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Pyridinealdoxime
Reactant of Route 4
Reactant of Route 4
4-Pyridinealdoxime
Reactant of Route 5
4-Pyridinealdoxime
Reactant of Route 6
Reactant of Route 6
4-Pyridinealdoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.